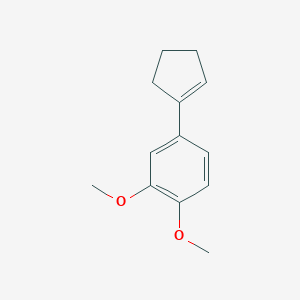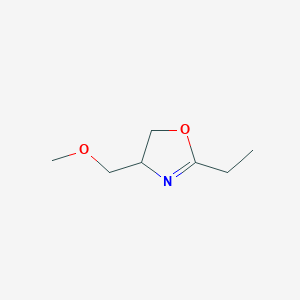
Diethyl 2-methyl-3-phenylpropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-methyl-3-phenylpropyl phosphate is an organophosphorus compound characterized by its unique structure, which includes a phosphate group attached to a diethyl ester and a phenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-methyl-3-phenylpropyl phosphate typically involves the reaction of diethyl phosphite with 2-methyl-3-phenylpropyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the diethyl phosphite acts as a nucleophile, attacking the electrophilic carbon in the 2-methyl-3-phenylpropyl chloride.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphate group into a phosphite group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethyl ester can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphite derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-methyl-3-phenylpropyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-methyl-3-phenylpropyl phosphate involves its interaction with specific molecular targets, such as enzymes. The phosphate group can mimic the natural substrate of enzymes, leading to competitive inhibition. This interaction can disrupt normal enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
- Diethyl phosphonate
- Diethyl 4-methylbenzylphosphonate
- Diethyl phenylphosphonate
Comparison: Diethyl 2-methyl-3-phenylpropyl phosphate is unique due to the presence of the 2-methyl-3-phenylpropyl moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
64887-54-3 |
|---|---|
Molecular Formula |
C14H23O4P |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
diethyl (2-methyl-3-phenylpropyl) phosphate |
InChI |
InChI=1S/C14H23O4P/c1-4-16-19(15,17-5-2)18-12-13(3)11-14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3 |
InChI Key |
GRJFJPQSHNGQDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCC(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


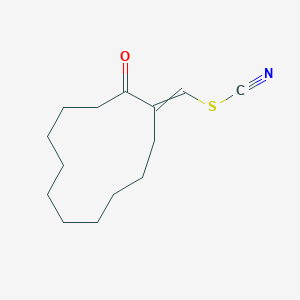
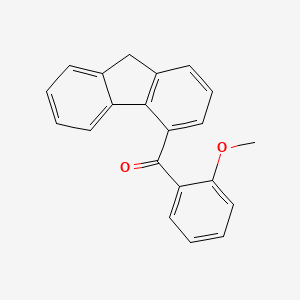
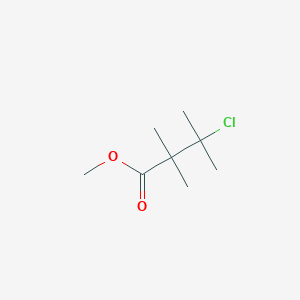
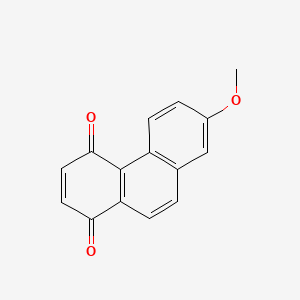
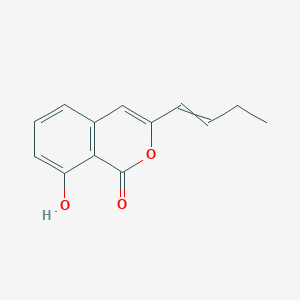

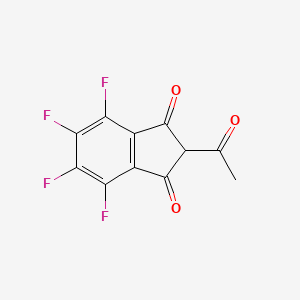

![3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol](/img/structure/B14503521.png)
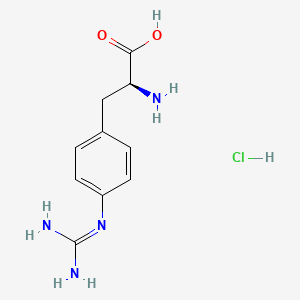
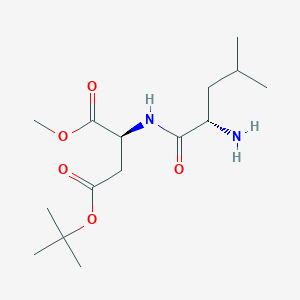
![4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate](/img/structure/B14503530.png)
